lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride is a complex compound with the molecular formula C9H18Cl2LiNZn. It is known for its strong reducing properties and is commonly used as an organozinc reagent in organic synthesis. This compound is particularly valuable in the field of organic chemistry due to its ability to participate in various reactions, including hydrogenation and cross-coupling reactions .
Preparation Methods
The synthesis of lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride typically involves the reaction of zinc with 2,2,6,6-tetramethylpiperidine hydride or iodide to form the corresponding piperidine zinc salt. This intermediate is then reacted with lithium chloride to produce the desired compound . The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation. The reaction conditions often include low temperatures (0-5°C) and the use of solvents like tetrahydrofuran .
Chemical Reactions Analysis
Lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride undergoes various types of chemical reactions, including:
Reduction: It acts as a strong reducing agent and can reduce organic halides to the corresponding hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions with organic halides to form organozinc compounds.
Coupling Reactions: It is used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds
Common reagents used in these reactions include organic halides, palladium catalysts, and solvents like tetrahydrofuran. The major products formed from these reactions are typically organozinc compounds and hydrocarbons .
Scientific Research Applications
Lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride has several scientific research applications:
Mechanism of Action
The mechanism by which lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride exerts its effects involves the transfer of electrons from the zinc center to the substrate. This electron transfer reduces the substrate, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions are primarily organic halides and palladium-catalyzed cross-coupling pathways .
Comparison with Similar Compounds
Similar compounds to lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride include:
2,2,6,6-Tetramethylpiperidinylzinc chloride: Similar in structure but lacks the lithium component.
2,2,6,6-Tetramethylpiperidinylmagnesium chloride: Similar in structure but contains magnesium instead of zinc.
2,2,6,6-Tetramethylpiperidinylzinc bromide: Similar in structure but contains bromide instead of chloride.
The uniqueness of this compound lies in its combination of lithium and zinc, which provides enhanced reactivity and stability in various chemical reactions .
Properties
IUPAC Name |
lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N.2ClH.Li.Zn/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOHSDUAQKXCAF-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCCC([N-]1)(C)C)C.[Cl-].Cl[Zn+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2LiNZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.